Kuwanon G

Catalog No.
S618373
CAS No.
75629-19-5
M.F
C40H36O11
M. Wt
692.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kuwanon G

CAS Number

75629-19-5

Product Name

Kuwanon G

IUPAC Name

8-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C40H36O11

Molecular Weight

692.7 g/mol

InChI

InChI=1S/C40H36O11/c1-18(2)4-8-26-38(50)36-33(48)17-32(47)35(40(36)51-39(26)25-11-7-22(43)16-31(25)46)28-13-19(3)12-27(23-9-5-20(41)14-29(23)44)34(28)37(49)24-10-6-21(42)15-30(24)45/h4-7,9-11,13-17,27-28,34,41-48H,8,12H2,1-3H3

InChI Key

APPXYONGBIXGRO-UHFFFAOYSA-N

SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O

Synonyms

Albanin F

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O
  • Streptococcus mutans (causing dental caries) PubMed:
  • Streptococcus sobrinus (causing dental caries) PubMed:
  • Streptococcus sanguis (causing dental caries) PubMed:
  • Porpyromonas gingivalis (causing periodontitis) PubMed:

Studies suggest that Kuwanon G disrupts the bacterial cell wall and cytoplasm, leading to cell death.

Anti-inflammatory and Anti-allergic Properties

Research suggests Kuwanon G may have potential applications in treating allergic diseases like Atopic Dermatitis (AD). Studies have shown:

  • Kuwanon G inhibits the release of histamine and Leukotriene C4 (LTC4), inflammatory mediators involved in allergic reactions PubMed: .
  • Kuwanon G suppresses the activation of specific pathways (STAT1 and NF-κB) involved in inflammatory responses in skin cells PubMed: .

Kuwanon G is a prenylated flavonoid derived from the root barks of the mulberry tree, specifically Morus alba L. It features a unique condensed dihydrochalcone structure, which contributes to its distinct chemical properties and biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of dermatology and pharmacology, due to its anti-inflammatory and antioxidant properties .

Kuwanon G exhibits significant activity as a competitive inhibitor of the enzyme tyrosinase, which is crucial in the biosynthesis of melanin. The compound demonstrates an inhibition constant (IC50) of 67.6 µM for l-tyrosine oxidation, which is notably lower than that of kojic acid (IC50 = 36.0 µM), indicating its effectiveness in modulating melanin production . In addition, Kuwanon G has been shown to reduce the production of inflammatory mediators such as histamine and leukotriene C4 in mast cells, suggesting its role in anti-allergic reactions .

Kuwanon G exhibits a range of biological activities:

  • Anti-inflammatory Effects: It has been demonstrated to inhibit the secretion of pro-inflammatory cytokines and chemokines in keratinocytes and mast cells, making it a candidate for treating allergic skin conditions .
  • Antioxidant Properties: The compound's structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antibacterial Activity: Kuwanon G shows potential in enhancing antibiotic efficacy against various pathogens, indicating its use in combination therapies .

The synthesis of Kuwanon G can be achieved through various methods, primarily focusing on extraction from natural sources such as Morus alba. The extraction process typically involves:

  • Collection of Plant Material: Root barks are harvested from cultivated mulberry trees.
  • Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.
  • Purification: The extract is then purified through chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Kuwanon G.
  • Characterization: The compound is characterized using spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure .

Kuwanon G has several promising applications:

  • Cosmetics: Due to its tyrosinase inhibitory activity, it can be utilized in skin whitening products.
  • Pharmaceuticals: Its anti-inflammatory and antibacterial properties position it as a potential treatment for skin diseases and infections.
  • Food Industry: As a natural preservative, Kuwanon G can be incorporated into food products to enhance shelf life and safety due to its antimicrobial properties .

Studies have shown that Kuwanon G interacts with various biological targets:

  • Tyrosinase Enzyme: It binds competitively at the active site of tyrosinase, inhibiting melanin production effectively.
  • Inflammatory Pathways: Kuwanon G modulates signaling pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1), reducing inflammatory responses in keratinocytes and mast cells .
  • Antibiotic Synergy: Research indicates that Kuwanon G may enhance the effectiveness of certain antibiotics against resistant bacterial strains, suggesting its role in developing combination therapies .

Kuwanon G shares structural similarities with several other flavonoids and prenylated compounds. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
MorusinPrenylated flavonoidAnti-inflammatory, antibacterialExhibits stronger antibacterial effects than Kuwanon G
Albanol BFused benzofuranWeak tyrosinase inhibitionLess effective compared to Kuwanon G
Mulberrofuran GFused benzofuranStrong tyrosinase inhibitionHigher potency than Kuwanon G
Kuwanon TPrenylated flavonoidAnti-inflammatorySimilar mechanism but with different efficacy

Kuwanon G's unique methyl cyclohexene ring structure enhances its binding affinity to tyrosinase compared to other compounds like Albanol B, which lacks this moiety . This structural specificity contributes significantly to its biological activity profile.

XLogP3

7.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

692.22576196 g/mol

Monoisotopic Mass

692.22576196 g/mol

Heavy Atom Count

51

UNII

GQ6QVK8YZM

Other CAS

75629-19-5

Wikipedia

Kuwanon_G

Dates

Modify: 2023-08-15

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